molecular formula C18H17N3O5S2 B2722932 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946341-39-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2722932
CAS No.: 946341-39-5
M. Wt: 419.47
InChI Key: JFNMYKODAQLSGS-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c22-18-6-4-14(17-2-1-11-27-17)20-21(18)8-7-19-28(23,24)13-3-5-15-16(12-13)26-10-9-25-15/h1-6,11-12,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNMYKODAQLSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, featuring a thiophene ring and a sulfonamide group, suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H16N4O4S
Molecular Weight336.38 g/mol
LogP2.2898
Polar Surface Area54.15 Å
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. Sulfonamide derivatives are known for their role as enzyme inhibitors, particularly in the inhibition of bacterial dihydropteroate synthase and other biosynthetic pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyridazinone core. For instance, derivatives similar to this compound have exhibited significant anti-Tobacco Mosaic Virus (TMV) activity. In a comparative study:

CompoundInactivation (%) at 500 mg/L
N-(2-(6-oxo...40 ± 1
Ribavirin37 ± 1
Ningnanmycin57 ± 2

This indicates that the compound may possess similar or superior antiviral properties compared to established antiviral agents like ribavirin and ningnanmycin .

Antimicrobial Activity

The presence of the thiophene ring in the compound's structure has also been linked to enhanced antimicrobial activity. Compounds with similar structural motifs have shown broad-spectrum antifungal and antibacterial activities against various pathogens.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the thiophene and pyridazinone rings significantly affect biological activity. For example:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased anti-TMV activity
Electron-donating groupsVariable effects depending on position

Compounds with para-substituted electron-withdrawing groups consistently outperformed their ortho and meta counterparts in terms of antiviral efficacy .

Case Studies

A detailed examination of related compounds reveals insights into their biological activities:

  • Case Study: Pyridazinone Derivatives
    • A study on pyridazinone derivatives showed that compounds with thiophene substitutions exhibited improved larvicidal activities against Plutella xylostella, indicating potential agricultural applications .
  • Case Study: Enzyme Inhibition
    • Research on sulfonamide derivatives demonstrated significant inhibition of key enzymes involved in bacterial biosynthesis pathways, suggesting potential use as antibacterial agents .

Preparation Methods

Formation of the Benzo[b]Dioxine Core

The 2,3-dihydrobenzo[b]dioxine scaffold is synthesized from methyl 2,3-dihydroxybenzoate (12 ) via a two-step protocol:

  • O-Alkylation : Treatment with 1,2-dibromoethane and K₂CO₃ in refluxing acetone yields methyl 2,3-(ethylenedioxy)benzoate (14 ).
  • Saponification : Hydrolysis of 14 with LiOH in THF/H₂O produces 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid.
Step Reagents/Conditions Yield
1 1,2-Dibromoethane, K₂CO₃, acetone, reflux, 12 h 78%
2 LiOH, THF/H₂O (3:1), rt, 4 h 92%

Sulfonation and Chlorination

The carboxylic acid is converted to the sulfonyl chloride via:

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 2 h.
  • Chlorination : Treatment with PCl₅ in dry DCM under N₂, yielding the sulfonyl chloride.
Parameter Value
Temp. Range 0–5°C
Reaction Time 3 h
Yield 68%

Synthesis of 2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethylamine

Thiophene-Pyridazine Coupling

The pyridazinone-thiophene hybrid is constructed via Suzuki-Miyaura cross-coupling:

  • Precursor Synthesis : 3-Bromo-6-(thiophen-2-yl)pyridazine (2 ) is prepared by treating thienylpyridazinone (1 ) with POBr₃ at 110–120°C for 6 h.
  • Coupling : 2 reacts with 2-thienylboronic acid using Pd(PPh₃)₄ (5 mol%) in DME/EtOH/Na₂CO₃(aq) at 80°C for 48 h.
Component Quantity
2 0.5 mmol
Boronic Acid 0.6 mmol
Pd(PPh₃)₄ 5 mol%
Yield 76%

Sulfonamide Coupling and Final Assembly

The sulfonyl chloride and amine are coupled under Schotten-Baumann conditions:

  • Reaction : 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl chloride (1.1 eq) is added dropwise to a stirred solution of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (1.0 eq) in dry CH₂Cl₂ containing pyridine (2.5 eq) at 0°C.
  • Stirring : Continued for 4 h at 0°C, then 12 h at rt.
  • Purification : Column chromatography (hexane/EtOAc 1:1 → 1:3) yields the target compound as a white solid.
Property Data
Yield 74%
m.p. 198–201°C
MS (ESI+) m/z 395.5 [M+H]⁺

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 3.1 Hz, 1H, thiophene), 7.45–7.32 (m, 3H, aromatic), 4.38 (t, J = 6.5 Hz, 2H, CH₂N), 4.21 (s, 4H, OCH₂CH₂O), 3.72 (t, J = 6.5 Hz, 2H, CH₂S), 2.91 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.27 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 3275 (N-H), 1678 (C=O), 1342, 1162 (SO₂) cm⁻¹.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥98% purity with tᵣ = 6.54 min.

Optimization and Scale-Up Considerations

Critical Parameters

  • Sulfonation Efficiency : Excess ClSO₃H (2.5 eq) ensures complete conversion to sulfonic acid.
  • Amine Protection : Use of Boc-protected ethylamine intermediates minimizes side reactions during pyridazinone alkylation.

Solvent Systems

  • Coupling Reaction : DMF or NMP improves solubility of aromatic intermediates compared to THF.
  • Column Chromatography : Gradient elution with EtOAc/MeOH (95:5 → 80:20) enhances separation of polar byproducts.

Alternative Synthetic Pathways

Microwave-Assisted Coupling

Reducing Suzuki-Miyaura reaction time from 48 h to 45 min via microwave irradiation (150°C, 300 W) maintains yield (73%).

Solid-Phase Synthesis

Immobilization of the pyridazinone on Wang resin allows iterative alkylation/sulfonylation, though overall yield drops to 58%.

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